Meisoindigo

Overview

Description

Meisoindigo is a synthetic derivative of indirubin, a natural compound derived from the indigo plant (Indigofera tinctoria). It has been clinically used in China since the 1980s for treating chronic myelogenous leukemia (CML) due to its potent antiproliferative, pro-apoptotic, and differentiation-inducing effects . Mechanistically, this compound downregulates anti-apoptotic proteins (e.g., Bcl-2), upregulates pro-apoptotic proteins (e.g., Bax, Bak), induces cell cycle arrest via p21/p27, and inhibits key oncogenic pathways such as JAK-STAT and STAT3 . Beyond oncology, recent studies highlight its anti-inflammatory, anti-SARS-CoV-2, and neuroprotective properties .

Preparation Methods

Historical Context and Pharmacological Significance

Meisoindigo was developed as a structural analog of indirubin, a natural product derived from Indigofera tinctoria. Early pharmacological studies revealed that methylation at specific positions significantly improved its bioavailability and antitumor efficacy. Unlike indirubin, which suffers from poor absorption, this compound demonstrates superior pharmacokinetics, enabling effective inhibition of DNA biosynthesis and microtubule assembly in cancer cells. These properties have motivated the development of robust synthetic protocols to meet preclinical and clinical demands.

Classical Synthetic Routes

The foundational synthesis of this compound involves the condensation of isatin derivatives with methylated oxindoles under acidic conditions. This method, adapted from traditional indirubin synthesis, leverages the reactivity of the indole and oxindole nuclei to form the characteristic bis-indole structure. A typical procedure involves:

- Acidic Condensation : Isatin and methyloxindole are refluxed in a mixture of acetic acid and hydrochloric acid, facilitating nucleophilic attack and cyclization.

- Methylation : Dimethyl sulfate or methyl iodide is employed to introduce methyl groups at strategic positions, enhancing solubility and stability.

While this approach yields the parent this compound compound, modifications such as bromination or trifluoromethylation are often introduced to improve bioactivity.

Modern Synthesis of Bromo-Meisoindigo Derivatives

Recent advancements have focused on synthesizing halogenated derivatives to enhance anticancer potency. A study by Molecules (2017) detailed the preparation of bromo-Meisoindigo analogs via the following steps:

Synthesis of Bromoisatins

Bromoanilines undergo cyclization with chloral hydrate and hydroxylamine hydrochloride to form bromo-isonitrosoacetanilides, which are subsequently treated with sulfuric acid to yield bromoisatins. For example, 3-bromoaniline produces a mixture of 4- and 6-bromoisatins, separable via fractionated precipitation.

Methylation of Bromoisatins

Bromoisatins react with dimethyl sulfate in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base. This step introduces methyl groups at the N1 position, critical for activity. Notably, steric hindrance at the 4-position drastically reduces yields (<10%), highlighting positional sensitivity.

Acidic Condensation with Methyloxindoles

The final step involves condensing methylated bromoisatins with methyloxindoles in acidic media (e.g., acetic acid/HCl). This reaction forms the bis-indole core, with bromine substituents influencing electronic and steric properties.

Table 1: Synthetic Conditions and Yields for Bromo-Meisoindigo Derivatives

| Derivative | Bromine Position | Reagents | Solvent | Yield (%) |

|---|---|---|---|---|

| 5-Bromo-1-Meisoindigo | 5 | Dimethyl sulfate | DMF | 45 |

| 6-Bromo-1-Meisoindigo | 6 | Dimethyl sulfate | DMF | 52 |

| 5′-Bromo-1-Meisoindigo | 5′ | Dimethyl sulfate | DMF | 38 |

Reaction Optimization and Challenges

Steric and Electronic Effects

Substituent placement profoundly impacts synthetic efficiency. For instance, 4-bromo derivatives exhibit severe steric hindrance, leading to yields below 10%. Conversely, 6-bromo analogs achieve higher yields (52%) due to favorable electronic effects that enhance reaction kinetics.

Solvent and Base Selection

Anhydrous DMF paired with NaH ensures efficient methylation by maintaining a moisture-free environment. Alternative bases (e.g., K₂CO₃) or solvents (e.g., THF) result in incomplete reactions or side-product formation.

Temperature Control

Optimization studies reveal that maintaining temperatures between 60–70°C during condensation prevents decomposition of sensitive intermediates. Exceeding this range promotes side reactions, reducing purity.

Analytical Characterization

Advanced spectroscopic techniques are employed to confirm structural integrity and purity:

Nuclear Magnetic Resonance (NMR)

¹H-NMR and ¹³C-NMR spectra provide detailed insights into substituent environments. For example, 5-Bromo-1-Meisoindigo exhibits characteristic singlet peaks at δ 3.19 ppm (N-CH₃) and δ 10.94 ppm (NH).

High-Resolution Mass Spectrometry (HRMS)

HRMS validates molecular formulas with precision. The 6-bromo derivative displays a molecular ion peak at m/z 376.9896 [M + H]⁺, consistent with its theoretical mass.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar geometry of the bis-indole system, critical for binding CDK4 and other molecular targets.

Computational-Guided Synthesis

Quantitative Structure-Activity Relationship (QSAR) models have revolutionized derivative design. A 2020 study utilized semiempirical PM3 methods to predict physicochemical properties and optimize substituent patterns. Key findings include:

Chemical Reactions Analysis

Types of Reactions

Meisoindigo undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: The compound can be reduced to its corresponding leuco form, which is often used in further chemical modifications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various this compound derivatives, which are often investigated for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Therapeutic Applications in Oncology

Chronic Myelogenous Leukemia (CML)

Meisoindigo has been a standard treatment for chronic myelogenous leukemia in China since the 1980s. A phase III clinical trial involving 402 patients demonstrated that this compound is effective for both newly diagnosed and previously treated CML patients. The hematological complete response rate was 45% for newly diagnosed patients and 35.9% for previously treated ones, with partial responses at 39.3% and 41.4%, respectively . The drug is generally well tolerated, with side effects primarily related to musculoskeletal pain when dosages exceed recommended levels.

Mechanism of Action

The anticancer effects of this compound are attributed to several mechanisms:

- Inhibition of DNA Biosynthesis : this compound significantly inhibits DNA synthesis in cancer cells .

- Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, leading to apoptosis in leukemic cells .

- Differentiation Induction : this compound promotes myeloid differentiation, as evidenced by increased expression of differentiation markers like CD11b .

- Anti-Angiogenesis Effects : The drug also exhibits anti-angiogenic properties that may contribute to its efficacy against leukemia .

Potential in Treating Other Hematological Malignancies

Research indicates that this compound may be effective against other forms of myeloid leukemia, including acute promyelocytic leukemia (APL) and acute myeloid leukemia (AML). In vitro studies have shown promising results against AML cell lines such as HL60 and U937, where this compound induced apoptosis and inhibited cell growth .

Neuroprotective Effects

Recent studies have explored this compound's neuroprotective properties, particularly in models of cerebral ischemia-reperfusion injury. In animal studies using a middle cerebral artery occlusion model, this compound treatment resulted in:

- Reduced Infarct Volume : Significant reductions in brain injury were observed post-treatment.

- Survival of Neurons : Increased neuronal survival rates were noted alongside decreased activation of the NLRP3 inflammasome, which is associated with neuroinflammation .

Anti-Inflammatory Applications

This compound has shown potential as an anti-inflammatory agent. Its ability to inhibit the NLRP3 inflammasome suggests that it could be developed into a therapeutic option for inflammatory diseases beyond cancer . Further research is needed to fully elucidate these mechanisms and their clinical implications.

Antiviral Properties

Emerging research has identified this compound as a promising inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. Derivatives of this compound have demonstrated low micromolar inhibition against Mpro, indicating potential utility in treating COVID-19 . This positions this compound not only as an anticancer agent but also as a candidate for antiviral therapies.

Summary Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Chronic Myelogenous Leukemia | Standard treatment since the 1980s; effective in clinical trials | CR rate: 45% (newly diagnosed); well tolerated with manageable side effects |

| Other Hematological Malignancies | Potential efficacy against APL and AML; induces apoptosis and differentiation | Effective in vitro against HL60 and U937 cell lines |

| Neuroprotection | Protects against ischemic brain injury | Reduced infarct volume; increased neuronal survival |

| Anti-inflammatory | Inhibits NLRP3 inflammasome; potential for treating inflammatory diseases | Promising results; further studies required |

| Antiviral | Inhibits SARS-CoV-2 main protease; potential application in COVID-19 treatment | Low micromolar inhibition; favorable pharmacokinetic properties |

Mechanism of Action

Meisoindigo exerts its effects primarily through the inhibition of DNA biosynthesis and the induction of apoptosis in cancer cells. It strongly inhibits the assembly of microtubules, which are essential for cell division. The compound also targets specific molecular pathways, including the inhibition of tyrosine kinases and the suppression of signal transducer and activator of transcription 3 (Stat3) activity .

Comparison with Similar Compounds

Comparative Analysis of Meisoindigo with Structurally and Functionally Related Compounds

This compound vs. Indirubin

Indirubin, the parent compound of this compound, shares a similar indole backbone but lacks the methyl substitution at the N-position found in this compound. This structural modification enhances this compound’s solubility and bioavailability, translating to superior therapeutic efficacy .

Key Findings :

- This compound’s methyl group enhances pharmacokinetics and target selectivity, enabling broader applications (e.g., AML, inflammation) compared to indirubin .

This compound vs. Hydroxyurea and Busulfan

Hydroxyurea and busulfan are conventional therapies for CML. This compound demonstrates comparable or superior efficacy with fewer long-term toxicities.

Key Findings :

- This compound combined with hydroxyurea prolongs the chronic phase of CML and reduces blast crisis incidence .

- Busulfan is unsuitable for maintenance therapy due to toxicity, whereas this compound is better tolerated .

This compound vs. Nirmatrelvir in SARS-CoV-2 Inhibition

This compound exhibits inhibitory activity against SARS-CoV-2 main protease (Mpro), though solubility limits its efficacy at higher concentrations.

Key Findings :

This compound vs. Bromo-Meisoindigo Derivatives

Brominated derivatives of this compound enhance anticancer activity and selectivity.

Key Findings :

- 6-Bromo-Meisoindigo shows potent activity against solid tumors (e.g., HeLa) without toxicity to normal fibroblasts .

- QSAR-designed derivatives (e.g., CDK4 inhibitors) improve breast cancer activity (log1/IC50 = 5.12–6.99) .

Biological Activity

Meisoindigo, a derivative of indirubin, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Overview of this compound

This compound is a 3,3'-linked bisindole compound known for its enhanced stability and bioactivity compared to its parent compound, indirubin. It exhibits significant antitumor properties and has been studied for its anti-inflammatory effects and potential as an antiviral agent.

-

Inhibition of Protein Kinases :

- This compound selectively inhibits Stat3-associated tyrosine kinases, which are crucial in cancer cell proliferation and survival. In a study screening 300 protein kinases, this compound demonstrated a selective inhibition score of 0.07, indicating its potential as a targeted therapy for cancers driven by Stat3 activation .

-

Anti-inflammatory Activity :

- This compound has shown efficacy in reducing inflammation by inhibiting the NLRP3 inflammasome pathway. In animal models of focal cerebral ischemia-reperfusion injury, treatment with this compound resulted in reduced neurological deficits and cerebral edema, alongside decreased expression of inflammatory markers such as HMGB1 and IL-1β .

-

Antiviral Properties :

- Recent studies have identified this compound as an effective inhibitor of the SARS-CoV-2 main protease (Mpro), critical for viral replication. A novel yeast-based screening system revealed that this compound could inhibit Mpro activity, suggesting its potential application in developing antiviral therapies against COVID-19 .

Case Studies

-

Focal Cerebral Ischemia-Reperfusion :

- In a study involving C57BL/6J mice subjected to middle cerebral artery occlusion (MCAO), this compound treatment significantly improved neurological scores and reduced infarct volume. The mechanism was linked to the inhibition of TLR4/NF-κB signaling pathways, which are pivotal in mediating inflammatory responses .

- Cancer Stem Cells Targeting :

Comparative Analysis of Derivatives

A study comparing this compound with its bromo-derivatives highlighted the enhanced anti-proliferative effects of 6-bromothis compound against various cancer cell lines. The derivative showed improved toxicity against CD133+ cells while maintaining low toxicity in normal fibroblasts at concentrations below 50 µM .

| Compound | Target Cells | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | Pancreatic CSCs | <20 | High |

| 6-Bromothis compound | Pancreatic CSCs | <10 | Very High |

| Indirubin | Various Tumor Cells | >50 | Low |

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for assessing Meisoindigo's cytotoxicity in leukemia cell lines?

- Methodological Answer : Use the MTT or Trypan Blue exclusion assay to quantify cell viability. For example, in HL-60 and SKM-1 leukemia cells, this compound (2–12 μM) induces dose-dependent apoptosis, validated via Annexin V/PI staining and caspase-3 activation . Include co-culture systems with bone marrow stromal cells to mimic the tumor microenvironment, as stromal interactions can modulate drug efficacy .

Q. How should in vivo pharmacokinetic studies of this compound be designed?

- Methodological Answer : Employ LC-MS/MS for quantification, as validated in rodent models. Administer this compound intraperitoneally (50–150 mg/kg daily) in NOD/SCID mice bearing HL-60 xenografts. Collect plasma and tissue samples at 0.5, 1, 2, 4, 8, and 24 h post-dose. Monitor metabolites like indirubin using optimized MS/MS fragmentation protocols .

Q. What in vitro models are recommended for studying this compound's effects on β-thalassemia?

- Methodological Answer : Use erythroid progenitor cells from peripheral blood of β-thalassemia patients. Culture cells with this compound (2.5–10 μM) and quantify γ-globin mRNA via RT-qPCR. Note that 10 μM significantly increases γ/α mRNA ratios (0.89-fold in patients vs. 0.32-fold in controls), suggesting therapeutic potential .

Advanced Research Questions

Q. How can contradictory data on this compound's concentration-dependent effects in leukemia models be resolved?

- Contradiction : Low concentrations (5 μM) promote leukemia cell growth in stromal co-cultures, while higher doses (≥10 μM) induce apoptosis .

- Methodological Answer : Investigate stromal-derived factors (e.g., CXCL12/CXCR4 axis) using neutralizing antibodies or CRISPR-knockout models. Perform time-lapse microscopy to track cell proliferation/apoptosis dynamics. Statistical analysis should include ANOVA with post-hoc tests to compare dose groups .

Q. What experimental strategies validate this compound's inhibition of TAK1 in inflammatory bowel disease (IBD)?

- Methodological Answer :

In vitro : Treat RAW264.7 and THP-1 macrophages with LPS ± this compound (1–20 μM). Use a luciferase reporter assay to quantify NF-κB activity. Confirm TAK1 binding via cellular thermal shift assay (CETSA) .

In vivo : DSS-induced colitis mice: Administer this compound (10 mg/kg, oral) for 7 days. Measure colon glutathione levels, MPO activity, and cytokine profiles (IL-1β, TNF-α) via ELISA. Immunofluorescence staining for NF-κB p65 nuclear translocation .

Q. How can QSAR models optimize this compound derivatives for breast cancer therapy?

- Methodological Answer :

- Descriptor Calculation : Use PM3 semiempirical methods to compute hydrophobic (logP), electronic (HOMO/LUMO), and steric parameters (molar refractivity).

- Model Validation : Multilinear regression (MLR) with leave-one-out cross-validation. Prioritize derivatives with IC50 < 10 nM (e.g., (E)-2-(1-((3-ethylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)acetamide, IC50 = 5.3 × 10⁻¹⁵ μM) .

- Experimental Validation : Synthesize top candidates and test in MDA-MB-231 cells using clonogenic assays .

Q. Data Analysis and Reproducibility

Q. What statistical approaches address variability in this compound's effects on normal vs. leukemic stem cells?

- Contradiction : this compound shows cytotoxicity in both leukemic stem cells (LSCs) and normal hematopoietic stem/progenitor cells (HSPCs) .

- Methodological Answer : Use flow cytometry to isolate CD34⁺ HSPCs and LSCs. Compare apoptosis (Annexin V⁺) and differentiation (CD11b/CD14) markers across cell types. Apply Bayesian hierarchical models to quantify differential sensitivity .

Q. How can researchers ensure reproducibility in measuring this compound's modulation of globin gene ratios?

- Methodological Answer : Standardize erythroid cell culture conditions (e.g., hypoxia, erythropoietin concentration). Use droplet digital PCR for absolute quantification of γ- and β-globin mRNA. Report ratios as mean ± SEM from ≥3 independent donors .

Q. Ethical and Reporting Standards

Q. What guidelines should be followed when reporting this compound's in vivo efficacy?

- Answer : Adhere to ARRIVE 2.0 guidelines:

- Specify animal strain, sex, and weight (e.g., C57BL/6J mice, 25–30 g).

- Detail randomization and blinding protocols.

- Report infarct volume analysis in stroke models using TTC staining .

Q. How should conflicting data on this compound's dual roles in apoptosis and differentiation be addressed in manuscripts?

Properties

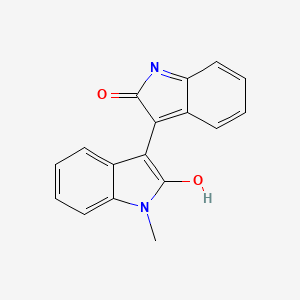

IUPAC Name |

3-(2-hydroxy-1-methylindol-3-yl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c1-19-13-9-5-3-7-11(13)15(17(19)21)14-10-6-2-4-8-12(10)18-16(14)20/h2-9,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYXCQXTKOYHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025868 | |

| Record name | 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97207-47-1 | |

| Record name | N-Methylisoindigotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097207471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEISOINDIGO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92UIP6405R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.